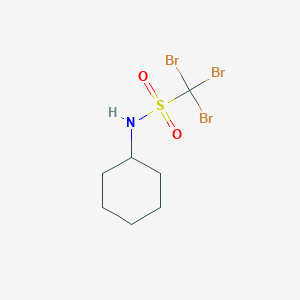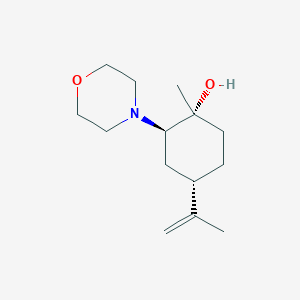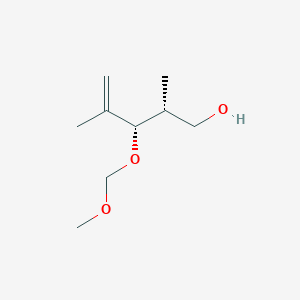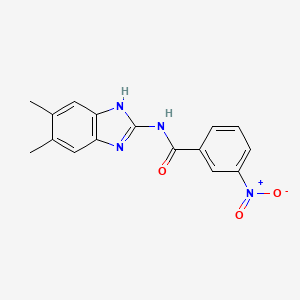
1,1,1-Tribromo-N-cyclohexylmethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Tribromo-N-cyclohexylmethanesulfonamide is a chemical compound with the molecular formula C₇H₁₂Br₃NO₂S and a molecular weight of 413.95 g/mol It is characterized by the presence of three bromine atoms, a cyclohexyl group, and a methanesulfonamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Tribromo-N-cyclohexylmethanesulfonamide typically involves the bromination of N-cyclohexylmethanesulfonamide. The reaction is carried out using bromine or other brominating agents under controlled conditions to ensure the selective introduction of bromine atoms . The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade brominating agents and reactors designed to handle large volumes of reactants. The reaction parameters are carefully monitored to ensure consistent quality and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,1,1-Tribromo-N-cyclohexylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can remove bromine atoms, leading to the formation of less brominated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used to replace bromine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce less brominated sulfonamides.
Aplicaciones Científicas De Investigación
1,1,1-Tribromo-N-cyclohexylmethanesulfonamide has several scientific research applications, including:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,1,1-Tribromo-N-cyclohexylmethanesulfonamide involves its interaction with molecular targets through its bromine atoms and sulfonamide group. The bromine atoms can participate in electrophilic reactions, while the sulfonamide group can form hydrogen bonds and other interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1,1,1-Trifluoro-N-phenylmethanesulfonamide: This compound contains fluorine atoms instead of bromine and has different chemical properties and reactivity.
1,1,1-Tribromoheptane: Another brominated compound with a different carbon backbone and applications.
Uniqueness
1,1,1-Tribromo-N-cyclohexylmethanesulfonamide is unique due to its specific combination of bromine atoms, cyclohexyl group, and sulfonamide moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
399566-22-4 |
|---|---|
Fórmula molecular |
C7H12Br3NO2S |
Peso molecular |
413.96 g/mol |
Nombre IUPAC |
1,1,1-tribromo-N-cyclohexylmethanesulfonamide |
InChI |
InChI=1S/C7H12Br3NO2S/c8-7(9,10)14(12,13)11-6-4-2-1-3-5-6/h6,11H,1-5H2 |
Clave InChI |
YSLSDZLLHDDSPM-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)NS(=O)(=O)C(Br)(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(4-chlorophenyl)sulfonylamino]-N-[(4-methylphenyl)methylideneamino]benzamide](/img/structure/B14241225.png)

![4-[(4-chlorophenyl)sulfonylamino]-N-[(4-nitrophenyl)methylideneamino]benzamide](/img/structure/B14241239.png)


![1-[(1R)-1-Phenylethyl]tetrahydropyrimidin-2(1H)-one](/img/structure/B14241259.png)

![[2,4-Bis(3-aminophenoxy)phenyl]diphenylphosphine oxide](/img/structure/B14241268.png)



![1,8-Bis[(3-ethyloxetan-3-YL)methoxy]octane-2,7-diol](/img/structure/B14241289.png)
